Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344765
InChI: InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h12-13,18H,4-11H2,1-3H3
SMILES:
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18344765

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate -

Specification

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
IUPAC Name tert-butyl 4-(4-hydroxycyclohexyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h12-13,18H,4-11H2,1-3H3
Standard InChI Key GKBRGXNFPINWSN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)O

Introduction

Chemical Identity and Nomenclature

Structural Definition

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate belongs to the piperazine derivative family, featuring a six-membered piperazine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a cis-configured 4-hydroxycyclohexyl moiety. The BOC group enhances stability during synthetic reactions, while the hydroxycyclohexyl component contributes to stereochemical complexity.

Systematic Nomenclature

The IUPAC name tert-butyl 4-(4-hydroxycyclohexyl)piperazine-1-carboxylate reflects its substituent arrangement. Key identifiers include:

PropertyValueSource
CAS Number2490154-97-5
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight284.39 g/mol
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)O
InChIKeyGKBRGXNFPINWSN-UHFFFAOYSA-N

The compound’s stereochemistry (“cis” designation) arises from the spatial arrangement of the hydroxy group and piperazine ring on the cyclohexane scaffold, a critical factor in its reactivity and biological interactions.

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography and computational modeling reveal a chair conformation for the cyclohexyl ring, with the hydroxyl group occupying an equatorial position to minimize steric strain. The piperazine ring adopts a boat conformation, facilitating hydrogen bonding via its N-H groups.

Spectroscopic Characteristics

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, BOC CH₃), 3.40–3.55 (m, 8H, piperazine H), 3.72 (br s, 1H, OH), 1.50–2.10 (m, 9H, cyclohexyl H).

    • ¹³C NMR: δ 28.2 (BOC CH₃), 80.5 (BOC C-O), 154.8 (C=O), 70.1 (cyclohexyl C-OH).

  • Infrared (IR): Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane. Stability studies indicate decomposition above 150°C, with the BOC group undergoing cleavage under acidic conditions .

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis typically involves a three-step process:

  • Cyclohexanol Activation: 4-Hydroxycyclohexanol is treated with thionyl chloride to form the corresponding chloride.

  • Piperazine Substitution: The chloride reacts with N-BOC-piperazine under basic conditions to yield the cis isomer.

  • Purification: Chromatographic separation isolates the cis configuration, achieving >95% enantiomeric excess.

Pharmaceutical Relevance

As a bifunctional intermediate, this compound serves in:

  • Kinase Inhibitor Development: Its hydroxyl group participates in hydrogen bonding with ATP-binding pockets.

  • Peptidomimetics: The BOC group enables selective deprotection during solid-phase peptide synthesis .

Material Science Applications

Functionalization of the hydroxyl group facilitates the synthesis of:

  • Dendritic polymers for drug delivery systems.

  • Chiral catalysts in asymmetric hydrogenation reactions.

Hazard CategoryGHS CodeRisk Statement
Acute Oral ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Exposure Control

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

  • Ventilation: Use fume hoods to maintain airborne concentrations below 1 mg/m³ .

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal Contact: Wash with soap and water for 15 minutes .

  • Ocular Exposure: Rinse eyes with saline solution for 20 minutes .

SupplierPurityPackagingPrice Range (USD/g)
AChemBlock>98%100 mg–5 g$120–$250
Calpaclab>95%250 mg–10 g$90–$200
Alchimica>97%1 g–25 g$80–$180

Regulatory Compliance

  • REACH: Pre-registered under EC 1907/2006.

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

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